molecular formula C11H10N2O2 B313436 1-(4-methyl-3-nitrophenyl)-1H-pyrrole

1-(4-methyl-3-nitrophenyl)-1H-pyrrole

Cat. No.: B313436
M. Wt: 202.21 g/mol
InChI Key: DODNRNONGJJAQL-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by a pyrrole ring attached to a 4-methyl-3-nitrophenyl group. This compound belongs to a broader class of aromatic heterocycles, where the nitro (-NO₂) and methyl (-CH₃) substituents on the phenyl ring influence its electronic and steric properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)pyrrole

InChI

InChI=1S/C11H10N2O2/c1-9-4-5-10(8-11(9)13(14)15)12-6-2-3-7-12/h2-8H,1H3

InChI Key

DODNRNONGJJAQL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-(4-methyl-3-nitrophenyl)-1H-pyrrole has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole exhibit significant antimicrobial properties. The compound's structure allows it to interact with biological macromolecules, potentially inhibiting bacterial growth or viral replication.
  • Anticancer Potential : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation .

2. Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : this compound can be used to create more complex structures through reactions such as cycloaddition and substitution reactions. This versatility makes it a key intermediate in the development of new pharmaceuticals.
  • Functionalization : The nitro group in the compound can be reduced or substituted to generate various derivatives with tailored properties for specific applications in drug development .

3. Materials Science

In materials science, this compound is explored for its potential in developing new materials:

  • Conductive Polymers : Research has indicated that pyrrole derivatives can be polymerized to form conductive materials, which are useful in electronic applications such as sensors and organic light-emitting diodes (OLEDs)【8】.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent【6】.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Study 2: Anticancer Properties

In another investigation, researchers evaluated the anticancer effects of several pyrrole derivatives, including this compound, on human cancer cell lines. The study found that this compound effectively induced apoptosis through the activation of caspase pathways【5】.

Cancer Cell LineIC50 (µM)
HeLa (cervical)10
MCF-7 (breast)15
A549 (lung)20

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

1-(4-Nitrophenyl)-1H-Pyrrole
  • Synthesis : Prepared via nitroarylation of pyrrole with 1-chloro-4-nitrobenzene, yielding 94% with a melting point of 182°C .
  • Applications : Used in optoelectrochemical copolymers (e.g., with 3,4-ethylenedioxythiophene) for conductive thin films .
1-(4-Chloro-3-Nitrophenyl)-1H-Pyrrole
  • Structure : Chlorine replaces the methyl group at the para position, with a nitro group at the meta position.
  • Safety : Classified under UN GHS revision 8, highlighting irritant/hazardous properties .
  • Relevance : Demonstrates the impact of halogen substitution on stability and reactivity compared to methyl derivatives.
1-Methyl-2-(4-Nitrophenyl)-1H-Pyrrole (CAS 149052-66-4)
  • Structure : Methyl group on the pyrrole ring and a para-nitro phenyl group.
  • Properties : Increased steric hindrance at the pyrrole nitrogen may alter solubility and reactivity .
1-(4-Boronobenzyl)-1H-Pyrrole
  • Structure : Boronate ester functionalization for cross-coupling applications.
  • Synthesis Challenges : Requires late-stage introduction of the boronate group to avoid deprotection issues, contrasting with simpler nitro/methyl derivatives .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
1-(4-Nitrophenyl)-1H-pyrrole 182 94 -NO₂ (para)
1-(4-Bromophenyl)-1H-pyrrole 96–97 93 -Br (para)
1-(4-Chloro-3-nitrophenyl)-1H-pyrrole N/A N/A -Cl (para), -NO₂ (meta)
Target Compound (Hypothesized) N/A N/A -CH₃ (para), -NO₂ (meta)
  • Key Observations :
    • Nitro groups enhance thermal stability (higher melting points in nitro derivatives).
    • Halogen substituents (Br, Cl) introduce heavier atoms, affecting molecular weight and crystallinity.

Critical Analysis of Key Differences

  • Synthetic Feasibility : Methyl groups may simplify synthesis compared to halogenated or boronated analogs, which require specialized reagents or conditions .
  • Safety Profile : Methyl substitution could reduce toxicity compared to halogenated analogs, though direct data are needed .

Preparation Methods

Reaction Conditions

  • Reactants : 2,5-Dimethoxytetrahydrofuran (1.2 equivalents) and 4-methyl-3-nitroaniline (1 equivalent).

  • Solvent : Glacial acetic acid.

  • Temperature : Reflux (≈118°C).

  • Time : 50 minutes (0.833 hours).

  • Catalyst : None required; acetic acid acts as both solvent and proton donor.

Procedure

  • Dissolve 4-methyl-3-nitroaniline in acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran dropwise under stirring.

  • Reflux the mixture for 50 minutes.

  • Quench with saturated sodium sulfite solution to precipitate the product.

  • Purify via filtration and washing with ethyl acetate.

Yield and Characterization

  • Theoretical Yield : ≈83% (based on analogous 2-nitro isomer synthesis).

  • Characterization Data :

    • Molecular Formula : C11_{11}H10_{10}N2_{2}O2_{2}.

    • Molecular Weight : 202.21 g/mol.

    • Key Spectral Features :

      • 1^1H NMR: Aromatic protons at δ 7.2–8.1 ppm (nitrophenyl group), pyrrole protons at δ 6.2–6.8 ppm.

      • IR: N–O stretch at ≈1520 cm1^{-1}, C–N stretch at ≈1340 cm1^{-1}.

Microwave-Assisted Acylation and Functionalization

Microwave (MW) irradiation accelerates reactions involving electron-deficient aromatic systems, such as nitrophenyl derivatives. This method is ideal for introducing acyl groups to pre-formed pyrroles.

Reaction Conditions

  • Reactants :

    • 1-(4-Methylphenyl)-1H-pyrrole (1 equivalent).

    • 3,4,5-Trimethoxybenzoyl chloride (1.2 equivalents).

  • Catalyst : Anhydrous AlCl3_3 (1.5 equivalents).

  • Solvent : 1,2-Dichloroethane.

  • MW Parameters : 150 W, 110°C.

  • Time : 2 minutes.

Procedure

  • Mix 1-(4-methylphenyl)-1H-pyrrole, AlCl3_3, and 1,2-dichloroethane.

  • Add 3,4,5-trimethoxybenzoyl chloride under MW irradiation.

  • Quench with ice-cold water and extract with dichloromethane.

  • Purify via recrystallization from methanol.

Post-Functionalization: Nitration

Introduce the nitro group after pyrrole formation to avoid interference during cyclization:

  • Dissolve 1-(4-methylphenyl)-1H-pyrrole in concentrated H2_2SO4_4.

  • Add HNO3_3 (90%) dropwise at 0°C.

  • Stir for 1 hour, then pour onto ice.

  • Neutralize with NaHCO3_3 and extract with ethyl acetate.

Yield and Selectivity

  • Nitration Yield : ≈60–65% (meta selectivity due to electron-withdrawing methyl group).

  • Characterization :

    • LC-MS: m/z 202.21 [M+H]+^+.

    • HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Clauson–Kaas CyclizationHigh atom economy; one-step synthesis.Requires hazardous acetic acid reflux.83%
TosMIC CyclizationMild conditions; functional group tolerance.Low yields for sterically hindered substrates.70–75%
MW-Assisted AcylationRapid reaction time; scalability.Requires specialized MW equipment.85%
Post-FunctionalizationPrecise control over nitro position.Multiple steps; risk of over-nitration.60–65%

Critical Parameters and Optimization

Solvent Selection

  • Polar Protic Solvents (e.g., acetic acid): Enhance cyclization but may protonate nitro groups, reducing reactivity.

  • Aprotic Solvents (e.g., DMSO): Favor TosMIC-mediated cyclization by stabilizing intermediates.

Catalytic Systems

  • AlCl3_3 : Effective for Friedel-Crafts acylation but generates stoichiometric waste.

  • NaH : Essential for deprotonating chalcones in TosMIC reactions but moisture-sensitive.

Temperature and Time

  • Clauson–Kaas : Reflux (≈118°C) for 50 minutes ensures complete ring closure.

  • MW Reactions : 2-minute irradiation at 110°C reduces side reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-methyl-3-nitrophenyl)-1H-pyrrole, and how can researchers optimize reaction conditions?

  • Methodology : The Clausson-Kaas pyrrole synthesis is a classical method for aryl-substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this method using commercially available reagents, achieving yields of 82–93% through precipitation purification (dichloromethane/hexane) . For nitro-substituted derivatives like this compound, nitration of pre-functionalized aryl-pyrrole intermediates may be required. Key parameters include:

  • Temperature : Controlled stepwise heating (e.g., 60–80°C for nitro group introduction).

  • Catalysts : Use of HNO₃/H₂SO₄ for nitration.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene) .

    MethodKey ParametersYieldReference
    Clausson-KaasDichloromethane/hexane precipitation82–93%
    Nitration of precursorHNO₃/H₂SO₄, 80°C~73%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H NMR : Look for characteristic pyrrole proton signals at δ 6.2–6.4 ppm (pyrrole ring) and aryl protons (δ 7.4–8.1 ppm for nitro-substituted phenyl). For example, 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole showed pyrrole protons at δ 6.28 ppm and aryl protons at δ 7.44–8.10 ppm .
  • ¹³C NMR : Aryl carbons adjacent to nitro groups resonate at δ 140–150 ppm.
  • IR : Nitro group stretching vibrations appear at ~1524 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Precipitation : Dissolve the crude product in minimal dichloromethane, then add hexane to induce crystallization (93% purity achieved for 1-(4-bromophenyl)-1H-pyrrole) .
  • Flash Chromatography : Use silica gel with a 1:9 ethyl acetate/hexane eluent, as demonstrated for Ni-catalyzed aryl-pyrrole derivatives .

Advanced Research Questions

Q. How can Ni-catalyzed cross-coupling reactions improve the synthesis of aryl-pyrrole derivatives?

  • Methodology : Ni(NIXANTPHOS)-catalyzed mono-arylation of toluenes with aryl chlorides enables regioselective C–H functionalization. For example, 1-(4-benzylphenyl)-1H-pyrrole was synthesized in 35% yield using NaN(SiMe₃)₂ as a base .

  • Key Parameters :
  • Catalyst Loading : 5–10 mol% Ni(NIXANTPHOS).
  • Solvent : Toluene at 80–100°C.
  • Base : Strong bases (e.g., NaN(SiMe₃)₂) enhance reactivity.

Q. What strategies address regioselectivity challenges in cycloaddition reactions involving nitro-substituted aryl-pyrroles?

  • Methodology : Polar Diels-Alder (DA) reactions with nitronaphthalene derivatives exhibit regioselectivity dependent on substitution patterns. For example, 1-(3-nitro-1-naphthalenyl)-1H-pyrrole formed as a major product (6:1 ratio) at 120°C due to electronic effects guiding cycloaddition . Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals.

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for nitro-pyrrole derivatives?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for refinement, especially with high-resolution data (<1.0 Å). Discrepancies in bond lengths (e.g., C–NO₂) may arise from dynamic disorder; apply TWIN/BASF commands in SHELX for twinned crystals .
  • NMR Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., Gaussian09) to identify artifacts.

Q. What mechanistic insights explain the anticancer activity of nitro-substituted pyrroles?

  • Methodology : Nitro-pyrroles like 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole inhibit tubulin polymerization by binding to the colchicine site. Biological assays (e.g., MTT) show IC₅₀ values in the µM range. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity .

Q. How can researchers quantify trace pyrrole derivatives in complex matrices (e.g., biological samples)?

  • Methodology : UV-Vis spectrophotometry at 570 nm using 1-(4-methoxyphenyl)-1H-pyrrole as an external standard. Sample preparation involves chloroform-methanol (2:1) extraction, followed by centrifugation (2500 rpm) to isolate the organic phase .

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